Cas no 852373-57-0 (ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate)

ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate structure
852373-57-0 structure
Product Name:ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate
CAS No:852373-57-0
MF:C15H13ClN4O2S
MW:348.807320356369
CID:6528172
Update Time:2025-07-27

ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate
    • ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
    • Acetic acid, 2-[[3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]thio]-, ethyl ester
    • Inchi: 1S/C15H13ClN4O2S/c1-2-22-14(21)9-23-13-8-7-12-17-18-15(20(12)19-13)10-3-5-11(16)6-4-10/h3-8H,2,9H2,1H3
    • InChI Key: HECBJEXSULBAGJ-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1=NN2C(C3=CC=C(Cl)C=C3)=NN=C2C=C1

ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate Pricemore >>

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Additional information on ethyl 2-{3-(4-chlorophenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetate

Comprehensive Overview of Ethyl 2-{3-(4-Chlorophenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-ylsulfanyl}Acetate (CAS No. 852373-57-0)

The compound ethyl 2-{3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetate (CAS No. 852373-57-0) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a 1,2,4-triazolo[4,3-b]pyridazine core coupled with a 4-chlorophenyl substituent and an ethyl thioacetate side chain, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its structural similarity to known kinase inhibitors and antimicrobial agents.

In recent years, the demand for heterocyclic compounds like 852373-57-0 has surged due to their role in developing novel therapeutics. The triazolopyridazine scaffold, in particular, is a hotspot in medicinal chemistry, as it mimics purine bases and can interact with biological targets such as enzymes and receptors. This compound's sulfanylacetate moiety further enhances its reactivity, enabling derivatization for optimized pharmacokinetic properties. A growing body of literature suggests its utility in designing anti-inflammatory and anticancer agents, aligning with current trends in precision medicine.

From a synthetic chemistry perspective, ethyl 2-{3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetate exemplifies advancements in green chemistry protocols. Modern synthetic routes emphasize solvent-free reactions or catalytic methods to minimize environmental impact—a priority for industries complying with REACH and FDA regulations. Analytical techniques like HPLC and LC-MS are critical for quality control, ensuring high purity (>98%) for research-grade material.

The agrochemical sector also explores derivatives of CAS 852373-57-0 for crop protection. Its chlorophenyl group contributes to herbicidal and fungicidal activity, addressing global challenges like pesticide resistance. Patent filings reveal formulations combining this scaffold with other bioactive fragments to enhance efficacy—a strategy resonating with sustainable agriculture initiatives.

For researchers sourcing 852373-57-0, key considerations include storage stability (recommended at -20°C under inert gas) and compatibility with common coupling reactions. Suppliers often provide technical datasheets detailing NMR and IR spectra for verification. As interest grows in AI-driven drug discovery, this compound's structural features make it a valuable candidate for virtual screening libraries.

In summary, ethyl 2-{3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-ylsulfanyl}acetate represents a convergence of innovation in synthetic chemistry and life sciences. Its multifaceted applications—from targeted therapies to eco-friendly agrochemicals—underscore its relevance in contemporary research landscapes.

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